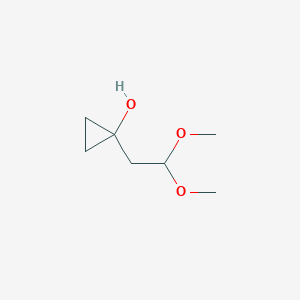

1-(2,2-Dimethoxyethyl)cyclopropanol

Description

Significance of Cyclopropane (B1198618) Derivatives in Modern Synthetic Methodology

Cyclopropane derivatives are valuable building blocks in organic synthesis due to their ability to participate in a variety of chemical transformations. acs.org The high ring strain of approximately 27.6 kcal/mol in cyclopropane makes these compounds susceptible to ring-opening reactions, providing access to a diverse range of functionalized acyclic structures. masterorganicchemistry.com The incorporation of a cyclopropane motif into a molecule can also impart specific conformational constraints, which is a valuable strategy in drug design to enhance potency and metabolic stability. nih.gov

Furthermore, cyclopropanes are present in numerous natural products and have been utilized as key intermediates in the synthesis of complex molecules. marquette.edu Methodologies for the stereoselective synthesis of cyclopropanes, such as the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations, have further expanded their utility in asymmetric synthesis. researchgate.netyoutube.comyoutube.com

Overview of Cyclopropanol (B106826) Reactivity and Synthetic Utility

Cyclopropanols serve as versatile three-carbon synthons in organic synthesis. rsc.org Their reactivity is dominated by ring-opening reactions, which can proceed through various pathways depending on the reaction conditions and the nature of the substituents on the cyclopropane ring. These reactions are often facilitated by the relief of ring strain. researchgate.net

One of the most common modes of reactivity involves the cleavage of the C1-C2 bond adjacent to the hydroxyl group, which can be initiated by electrophiles, oxidants, or through radical pathways. rsc.orgnih.gov For instance, under oxidative conditions, cyclopropanols can generate β-keto radicals, which are valuable intermediates for the formation of new carbon-carbon bonds. nih.gov Additionally, cyclopropanols can undergo rearrangements, such as semipinacol-type rearrangements, to yield cyclobutanones. rsc.org The ability of cyclopropanols to act as homoenolate equivalents further highlights their synthetic importance. wikipedia.org

The development of catalytic and stereoselective transformations involving cyclopropanols has significantly advanced their application in the synthesis of chiral molecules. rsc.org These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction, enabling the synthesis of enantioenriched products. rsc.orgnih.gov

Specific Context of 1-(2,2-Dimethoxyethyl)cyclopropanol within Strained Ring Systems

This compound is a substituted cyclopropanol that possesses both the strained three-membered ring and a protected aldehyde functionality in the form of a dimethyl acetal (B89532). This combination of functional groups makes it a particularly interesting building block for organic synthesis.

The presence of the dimethoxyethyl group provides a latent carbonyl functionality that can be unmasked under acidic conditions. This feature, coupled with the inherent reactivity of the cyclopropanol ring, allows for a variety of synthetic transformations. The strained cyclopropane ring can be selectively opened to generate linear carbon chains with specific functional groups at defined positions.

The synthesis of this compound can be achieved through methods such as the Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.org This reaction provides a direct route to 1-substituted cyclopropanols.

The reactivity of this compound is expected to be characteristic of other 1-substituted cyclopropanols, primarily involving ring-opening reactions. The specific reaction pathways and the resulting products will be influenced by the choice of reagents and reaction conditions. The interplay between the strained ring and the protected carbonyl group offers opportunities for tandem reactions, where ring-opening is followed by further transformations of the acetal moiety.

The study of strained ring systems like this compound contributes to the broader understanding of chemical reactivity and provides novel strategies for the construction of complex molecular architectures. nih.govnih.gov The ability to control the cleavage of specific bonds within the strained ring allows for the regioselective and stereoselective introduction of functional groups, a key challenge in modern synthetic chemistry.

Properties

IUPAC Name |

1-(2,2-dimethoxyethyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-9-6(10-2)5-7(8)3-4-7/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCSHBQPLSKGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1(CC1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731930 | |

| Record name | 1-(2,2-Dimethoxyethyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832142-15-1 | |

| Record name | 1-(2,2-Dimethoxyethyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 1 2,2 Dimethoxyethyl Cyclopropanol

Ring-Opening Reactions of Cyclopropanols

The strain energy of the cyclopropane (B1198618) ring makes it a versatile synthetic precursor. Ring-opening reactions are a cornerstone of its chemistry, converting a compact cyclic structure into valuable acyclic carbonyl compounds or serving as a component in cycloaddition cascades.

Transition metal catalysts are highly effective at promoting the ring-opening of cyclopropanols under mild conditions. nih.gov The choice of metal and ligands can precisely control the reaction pathway, leading to a wide array of products. These reactions typically proceed through the formation of a metal cyclopropoxide intermediate, which undergoes C-C bond cleavage to generate a metal-bound homoenolate or a related β-carbonyl radical species. This intermediate can then engage in various coupling reactions.

Copper catalysts are widely used for the ring-opening cross-coupling of cyclopropanols due to their cost-effectiveness and unique reactivity. These reactions often involve single-electron transfer (SET) pathways, generating radical intermediates. Copper-catalyzed processes can be used to form new C-C bonds by coupling the cyclopropanol-derived intermediate with various electrophiles. For instance, the coupling with alkyl halides allows for the synthesis of β-alkylated ketones.

A plausible mechanism for copper-catalyzed cross-coupling starts with the formation of a copper(II) alkoxide from the cyclopropanol (B106826). This intermediate can undergo ring-opening to yield a β-alkyl radical, which is then trapped by a coupling partner.

| Cyclopropanol Substrate | Coupling Partner | Catalyst System | Product | Yield |

| 1-Phenylcyclopropanol | Ethyl 2-bromo-2,2-difluoroacetate | CuCl (10 mol%), bpy (12 mol%) | Ethyl 4,4-difluoro-4-phenyl-2-oxobutanoate | 85% |

| 1-(4-Methoxyphenyl)cyclopropanol | Perfluorohexyl iodide | CuI (20 mol%), Phen (24 mol%) | 1-(4-Methoxyphenyl)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-one | 78% |

| 1-Benzylcyclopropanol | Ethyl 2-bromopropionate | Cu(OTf)₂ (10 mol%), bpy (12 mol%) | Ethyl 2-methyl-4-oxo-5-phenylpentanoate | 72% |

Palladium catalysis offers a powerful tool for the ring-opening of cyclopropanols and related compounds. These reactions often proceed via the formation of a palladium homoenolate intermediate after the oxidative addition of the cyclopropanol C-C bond to a Pd(0) center. A significant challenge in these reactions is suppressing competing pathways like β-hydride elimination, which can lead to undesired α,β-unsaturated ketone byproducts. nih.gov However, with appropriate ligand selection, palladium catalysts can effectively mediate the coupling of the homoenolate intermediate with various electrophiles. For example, palladium-catalyzed reactions of aryl cyclopropyl (B3062369) ketones lead to the stereoselective formation of (E)-1-arylbut-2-en-1-ones. rsc.orgresearchgate.net

In some cases, palladium catalysis can initiate cascade reactions, such as the (4+3) cyclocondensation of vinylcyclopropanes with salicylaldehydes to produce functionalized benzoxepins. nih.gov This process involves a palladium-catalyzed ring-opening followed by an intramolecular olefination. nih.gov

| Cyclopropyl Ketone Substrate | Catalyst System | Product | Yield |

| Phenyl cyclopropyl ketone | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%) | (E)-1-Phenylbut-2-en-1-one | 89% |

| (4-Methoxyphenyl) cyclopropyl ketone | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%) | (E)-1-(4-Methoxyphenyl)but-2-en-1-one | 85% |

| Thiophen-2-yl cyclopropyl ketone | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%) | (E)-1-(Thiophen-2-yl)but-2-en-1-one | 75% |

While specific examples for C(sp³)–O functionalization via nickel-catalyzed ring-opening of 1-(2,2-dimethoxyethyl)cyclopropanol are not detailed in the provided search results, the general field of nickel catalysis is rich with transformations involving C-C and C-H bond functionalization. nih.govrsc.org Nickel catalysts are known to facilitate the hydrozincation of alkenes and the coupling of alkyl halides with organozinc reagents. nih.gov For instance, Ni(acac)₂ can catalyze the reaction of alkyl bromides with diethylzinc (B1219324) to form alkylzinc halides. nih.gov These nickel-catalyzed methods are valuable for creating C(sp²)–C(sp³) bonds and could potentially be adapted for ring-opening applications of cyclopropanols, where a C(sp³)-metal species is generated.

A hypothetical nickel-catalyzed process for a cyclopropanol would involve the formation of a nickel homoenolate. This intermediate could then be intercepted by an electrophile. Given nickel's ability to participate in reductive cross-coupling, such a pathway could enable the coupling of the cyclopropanol-derived fragment with partners like aryl halides or other electrophiles.

Cobalt catalysts can promote divergent coupling reactions between cyclopropanols and unactivated internal alkynes. nih.gov These reactions can be selectively tuned to produce either β-alkenyl ketones or multisubstituted cyclopentenols. nih.gov The reaction outcome is exquisitely controlled by the reaction conditions, particularly the solvent. nih.gov

The proposed mechanism involves the formation of a cobalt cyclopropoxide, which undergoes ring-opening to form a cobalt homoenolate intermediate. This key intermediate can then insert an alkyne. Subsequent protodemetalation leads to the β-alkenyl ketone, while an intramolecular carbonyl addition results in the cyclopentenol (B8032323) product. nih.gov

| Cyclopropanol Substrate | Alkyne Substrate | Ligand | Solvent | Product Type | Yield |

| 1-Phenylcyclopropanol | 4-Octyne | dppe | Toluene | β-Alkenyl Ketone | 88% |

| 1-Phenylcyclopropanol | 4-Octyne | dppe | THF | Cyclopentenol | 82% |

| 1-n-Butylcyclopropanol | 1-Phenyl-1-propyne | dppe | Toluene | β-Alkenyl Ketone | 75% |

| 1-n-Butylcyclopropanol | 1-Phenyl-1-propyne | dppe | THF | Cyclopentenol | 71% |

Gold catalysts, known for their high alkynophilicity, are primarily used in the cycloisomerization of enynes. nih.govnih.gov While not a direct ring-opening of a simple cyclopropanol, these reactions often proceed through cyclopropyl gold(I) carbene-like intermediates. nih.gov These intermediates are highly reactive and can undergo a variety of subsequent transformations, including skeletal rearrangements and cascade reactions. nih.gov

For example, gold(I) catalyzes the cycloisomerization of 1,6-enynes, which can proceed through different pathways depending on the substrate's substitution pattern. nih.gov One pathway involves a 5-exo-dig cyclization to form a cyclopropyl gold(I) carbene, which can then undergo further rearrangements. nih.govnih.gov In the presence of nucleophiles like water or alcohols, gold catalysts can trigger alkoxy- or hydroxycyclization reactions. nih.gov These transformations highlight the ability of gold to mediate complex bond reorganizations initiated by the activation of a C-C triple bond.

Transition Metal-Catalyzed Ring Opening

Generation and Reactivity of Homoenolate Equivalents from Cyclopropanols

One of the most significant applications of cyclopropanols in organic synthesis is their use as precursors to homoenolate equivalents. A homoenolate is a reactive intermediate that possesses a nucleophilic carbon atom at the β-position relative to a carbonyl group. The ring opening of cyclopropanols provides a convenient and efficient method for the generation of these valuable synthetic intermediates.

Metal homoenolates can be generated in situ from this compound through a variety of methods. A common approach involves the deprotonation of the hydroxyl group with a base, followed by a Lewis acid-mediated ring opening. The Lewis acid coordinates to the oxygen atom of the resulting cyclopropoxide, facilitating the cleavage of the C1-C2 bond to form a metal homoenolate.

Alternatively, transition metal-catalyzed ring opening can be employed. In this case, a transition metal catalyst, such as palladium or rhodium, inserts into the C1-C2 bond of the cyclopropanol, leading to the formation of a metallacyclobutane intermediate. This intermediate can then undergo reductive elimination to generate the metal homoenolate.

The stereospecificity of base-catalyzed ring openings of substituted cyclopropanols suggests a well-defined pathway for homoenolate formation. acs.org

A general scheme for the generation of a metal homoenolate is presented below:

Scheme 4: General Formation of a Metal Homoenolate

R represents the 2,2-dimethoxyethyl group.

Once generated, the metal homoenolate derived from this compound can participate in a wide range of intermolecular cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position relative to the carbonyl group.

For example, the homoenolate can react with various electrophiles, such as alkyl halides, aryl halides, and acid chlorides, in the presence of a suitable transition metal catalyst. These reactions provide access to a diverse array of functionalized ketones. Copper-catalyzed cyclopropanol ring-opening cross-couplings have been developed for the synthesis of γ-butyrolactones and δ-ketoesters. nih.gov

Furthermore, the homoenolate can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds. These reactions are highly valuable in organic synthesis for the construction of complex molecular architectures. Donor-acceptor cyclopropanes, which share reactivity patterns with cyclopropanols, are known to react with indoles to form C2 or C3 alkylation products. nih.gov

The table below summarizes some of the key intermolecular cross-coupling reactions of homoenolates derived from cyclopropanols:

| Electrophile | Catalyst | Product Type |

| Alkyl Halide | Palladium, Nickel | β-Alkylated Ketone |

| Aryl Halide | Palladium | β-Arylated Ketone |

| Acid Chloride | Palladium, Copper | 1,4-Diketone |

| α,β-Unsaturated Carbonyl | - | 1,5-Dicarbonyl Compound |

Transformations Involving the 2,2-Dimethoxyethyl Acetal (B89532) Moiety

The acetal group, such as the 2,2-dimethoxyethyl moiety, can play a crucial role in directing the reactivity of the cyclopropanol. It can function as a traceless directing group in catalytic C–C bond activation processes, facilitating ring-opening and subsequent functionalization. nih.gov

In a notable example, a cyclopropyl acetal can serve as a precursor in a net oxidative C–C activation and silylation reaction. The acetal functionality is essential for the initial hydrosilylation step and then directs the subsequent rhodium-catalyzed oxidative C–C silylation. nih.gov The reaction proceeds through the formation of a dioxasilepine, which is a stable and isolable β-silyl enolate equivalent. nih.gov The formation of this intermediate represents a significant rearrangement from the initial cyclopropane structure. The acetal group's presence is key to this pathway, which ultimately allows for the synthesis of α,β-difunctionalized ketones after further transformations. nih.gov

The nature of substituents on the cyclopropane ring heavily influences whether reactions proceed via simple carbonyl addition or through ring-opening pathways that lead to rearrangements. nih.govresearchgate.net The presence of groups capable of stabilizing the oxyallyl cation intermediate, which results from C2-C3 bond cleavage, favors ring-opening. nih.gov While the 2,2-dimethoxyethyl group is not directly attached to the ring, its electronic and steric properties, and its ability to be transformed into other functional groups, can be leveraged to control the reaction pathways of the entire molecule.

The 2,2-dimethoxyethyl acetal moiety can undergo selective chemical transformations independently of the cyclopropanol ring. The most fundamental of these is the hydrolysis of the acetal to reveal the corresponding aldehyde. This reaction is typically carried out under acidic aqueous conditions (e.g., H₃O⁺) and is a reversible process. youtube.com This transformation is a common strategy in organic synthesis, where the acetal functions as a protecting group for a more reactive aldehyde functionality.

Beyond simple deprotection, the acetal group can be involved in more complex oxidative transformations. For instance, a Z-vinyl acetal, formed as part of a dioxasilepine intermediate during the C-C activation of a cyclopropyl acetate, can be selectively oxidized. nih.gov Treatment with dimethyldioxirane (B1199080) can convert the vinyl acetal into a hydroxy epoxide intermediate, which can then be trapped by nucleophiles like methyl lithium (MeLi) to produce a silyl (B83357) 1,2-diol. nih.gov This demonstrates that the acetal moiety is not merely a passive protecting group but can be a site for further synthetic elaboration.

Mechanistic Insights into Transformations of 1 2,2 Dimethoxyethyl Cyclopropanol

Proposed Reaction Pathways

The transformations of 1-(2,2-Dimethoxyethyl)cyclopropanol can be broadly categorized into concerted and stepwise mechanisms. The operative pathway is often dictated by the specific reagents and conditions employed.

Concerted reactions involve the simultaneous breaking and forming of multiple bonds in a single transition state. researchgate.net For cyclopropane (B1198618) derivatives, pericyclic reactions such as the Cope and vinylcyclopropane-cyclopentene rearrangements are classic examples of concerted pathways. While this compound itself does not possess the requisite diene or vinyl group for these specific named rearrangements, analogous concerted pathways could be theorized under certain conditions, for instance, if the dimethoxyethyl side chain were to be modified.

A hypothetical concerted rearrangement could involve a researchgate.netwalisongo.ac.id-sigmatropic shift, although this is less common for simple cyclopropanols. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes the C-C bonds susceptible to cleavage. masterorganicchemistry.com In a concerted process, the relief of this strain would need to be synchronized with the formation of new, more stable bonds. Theoretical studies on similar systems, such as the Curtius rearrangement of cyclopropyl (B3062369) and cyclopropenoyl azides, have shown a preference for a concerted pathway where the loss of a leaving group and rearrangement occur simultaneously. nih.govresearchgate.netnih.gov This is driven by the avoidance of high-energy intermediates like nitrenes. nih.govresearchgate.net An analogous concerted ring-opening of this compound would likely require specific functionalization to facilitate such a pathway.

Stepwise mechanisms, involving the formation of one or more intermediates, are more commonly proposed for the transformations of cyclopropanols. These intermediates can be either radical or ionic in nature.

Radical Intermediates: The ring-opening of cyclopropanols can be initiated by single-electron transfer (SET) to generate a β-keto radical. This process is particularly efficient when mediated by a one-electron oxidant, such as a manganese(III) salt. nih.gov In the case of this compound, a Mn(III)-mediated oxidation would likely proceed through the following steps:

Formation of a manganese(III) cyclopropoxide.

Homolytic cleavage of a C-C bond in the cyclopropane ring to relieve ring strain, leading to the formation of a β-keto radical.

The resulting radical intermediate can then undergo various subsequent reactions, such as intermolecular addition to an acceptor or further oxidation.

The formation of radical intermediates in cyclopropane chemistry is well-documented and provides a versatile route to a variety of products. nih.gov

Ionic Intermediates: Acid- or base-catalyzed ring-opening of cyclopropanols typically proceeds through ionic intermediates. Under acidic conditions, protonation of the hydroxyl group followed by the loss of water can lead to a cyclopropyl cation. However, this is generally a high-energy intermediate. A more plausible pathway involves protonation of the hydroxyl group, which facilitates the cleavage of a C-C bond to form a more stable homoenolate-like species or a ring-opened carbocation.

Alternatively, treatment with a base can lead to the formation of a cyclopropoxide anion. The subsequent ring-opening would be driven by the expulsion of an electron pair to form a β-keto carbanion. The stability of this carbanion would be crucial in determining the feasibility of this pathway.

The formation of carbenes as reactive intermediates is also a possibility in certain cyclopropane-forming reactions, often involving haloforms and a strong base. youtube.com While this is more relevant to the synthesis of cyclopropanes, the reverse reaction could be envisaged under specific conditions, leading to the formation of a carbene and a ketone.

Role of Catalysts and Co-Catalysts in Mechanism Elucidation

Catalysts and co-catalysts play a pivotal role not only in promoting chemical reactions but also in directing the reaction towards a specific mechanistic pathway. In the context of this compound transformations, different types of catalysts would favor different mechanisms.

Transition Metal Catalysts: Metals like rhodium, cobalt, and zinc are known to catalyze the transformations of cyclopropanols. researchgate.net For example, a zinc-based catalyst, often generated from the reaction of diethylzinc (B1219324) with a β-amino alcohol, has been shown to promote the β-allylation of cyclopropanols. researchgate.net The proposed mechanism involves the formation of a zinc cyclopropoxide, which then participates in a catalytic cycle. The nature of the metal and the ligands can influence whether the reaction proceeds through a concerted or stepwise pathway.

Oxidants as Catalysts: As mentioned earlier, one-electron oxidants like Mn(acac)₃ can act as catalysts to initiate radical ring-opening reactions of cyclopropanols. nih.gov The catalytic nature of this process allows for the use of substoichiometric amounts of the oxidant, which is advantageous.

Acid and Base Catalysis: The use of Brønsted or Lewis acids and bases can facilitate ionic pathways. The choice of acid or base, its concentration, and the solvent can all influence the reaction rate and the nature of the intermediates formed, thereby helping to elucidate the underlying mechanism.

By systematically varying the catalyst and observing the effect on the reaction outcome and kinetics, valuable insights into the transition state and the nature of the intermediates can be gained.

Computational and Theoretical Studies

Computational chemistry provides a powerful tool for investigating reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of organic reactions. For the transformations of this compound, DFT calculations could be employed to:

Model the geometries and energies of reactants, products, intermediates, and transition states. This would allow for a comparison of the relative stabilities of proposed intermediates (e.g., radical vs. cationic vs. anionic) and the energy barriers associated with different pathways (concerted vs. stepwise).

Perform Intrinsic Reaction Coordinate (IRC) calculations. An IRC analysis can confirm that a calculated transition state connects the reactant and product (or intermediate) along the reaction coordinate, providing strong evidence for a specific pathway. nih.gov

Investigate the electronic structure of key species. This can reveal details about bonding and charge distribution, helping to rationalize the observed reactivity.

For instance, DFT calculations have been successfully used to study the concerted nature of the Curtius rearrangement in cyclopropyl systems, showing good agreement with experimental data. nih.govnih.gov Similar computational studies on this compound could help to differentiate between plausible concerted and stepwise mechanisms.

A hypothetical DFT study could compare the activation energy for a concerted ring-opening with that of a stepwise pathway involving a β-keto radical. The results would provide a quantitative basis for predicting the most likely reaction mechanism under different conditions.

The Hammett equation is a classic tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. walisongo.ac.idwikipedia.orglibretexts.org It establishes a linear free-energy relationship between the logarithm of the reaction rate constant (or equilibrium constant) and a substituent constant (σ), which reflects the electronic properties of a substituent. The slope of the Hammett plot (ρ) provides information about the sensitivity of the reaction to electronic effects and the nature of charge development in the transition state. walisongo.ac.idwikipedia.org

While this compound is not an aromatic compound, the principles of Hammett analysis can be extended to understand electronic effects in its transformations. This would involve synthesizing a series of derivatives with different substituents on a phenyl group, for example, attached to the cyclopropane ring. By measuring the reaction rates for the transformation of these substituted analogues, a Hammett plot could be constructed.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or the loss of positive charge) in the rate-determining transition state.

A negative ρ value would imply that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

A non-linear Hammett plot could suggest a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. wikipedia.org

Although no specific Hammett studies on this compound have been reported, such an investigation would be a valuable tool for probing the electronic demands of its ring-opening and rearrangement reactions.

Applications in Complex Molecule Synthesis

Utilization as a Versatile Three-Carbon Synthon

Cyclopropanols, in general, have garnered significant attention as valuable three-carbon synthons in organic synthesis. rsc.org Their utility stems from the ease with which the strained three-membered ring can be opened, providing access to a variety of functionalized acyclic structures. This reactivity allows for the introduction of a three-carbon unit into a target molecule, a common motif in many natural products and pharmaceuticals. The strategic placement of the dimethoxyethyl side chain in 1-(2,2-dimethoxyethyl)cyclopropanol further enhances its synthetic utility, offering a masked aldehyde functionality that can be revealed at a later stage of a synthetic sequence.

Strategic Incorporation and Stereochemical Control in Target Molecule Construction

The construction of complex molecules with multiple stereocenters represents a significant challenge in organic synthesis. nih.gov The rigid framework of the cyclopropane (B1198618) ring provides a platform for controlling the stereochemical outcome of reactions. marquette.edubohrium.comresearchgate.net The hydroxyl group of the cyclopropanol (B106826) can direct the stereoselective functionalization of adjacent positions, a principle that has been widely exploited in the synthesis of natural products. unl.pt For instance, in the synthesis of cyclopropane-containing natural products, the stereochemistry of the final molecule is often dictated by the controlled opening or functionalization of a cyclopropanol intermediate. marquette.edu The ability to achieve high levels of diastereoselectivity is crucial for the synthesis of biologically active compounds, where specific stereoisomers often exhibit desired therapeutic effects. bohrium.comnih.govresearchgate.net

Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters

The γ-butyrolactone moiety is a prevalent structural motif found in a wide range of biologically active natural products. nih.gov The synthesis of these five-membered lactones often involves the intramolecular esterification of γ-hydroxybutanoic acids. nih.gov The ring-opening of this compound derivatives can provide access to precursors for γ-butyrolactone synthesis. nih.gov Similarly, the strategic manipulation of this versatile building block can lead to the formation of δ-ketoesters, which are key intermediates in the synthesis of various natural products. beilstein-journals.org The ability to divergently synthesize both γ-butyrolactones and δ-ketoesters from a common precursor highlights the synthetic power of this compound.

Formation of Polycyclic Systems and Spiro Compounds

The construction of polycyclic and spirocyclic frameworks is a formidable task in organic synthesis, often requiring intricate and multi-step sequences. researchgate.netnih.gov The unique reactivity of cyclopropanol derivatives offers a streamlined approach to these complex architectures. Intramolecular reactions involving the cyclopropanol ring can lead to the formation of larger ring systems. Furthermore, the cyclopropane unit itself can be incorporated into spirocyclic systems, where two rings share a single carbon atom. mdpi.comnih.govresearchgate.net The synthesis of such compounds is of significant interest due to their prevalence in natural products and their potential applications in medicinal chemistry. researchgate.net

Derivatization to Architecturally Diverse Scaffolds (Focus on Synthetic Strategy)

The true power of this compound lies in its potential for derivatization into a vast array of architecturally diverse scaffolds. marquette.eduresearchgate.netCurrent time information in Bangalore, IN.rsc.orgresearchgate.net By strategically manipulating the functional groups present in the molecule, chemists can access a wide range of complex structures. nih.govnih.gov

Cyclopropane-Containing Motifs in Natural Products and Pharmaceutical Intermediates

The cyclopropane ring is a recurring structural motif in a multitude of natural products and pharmaceutical agents. researchgate.netrsc.org Its presence often imparts unique conformational rigidity and electronic properties to the molecule, which can be crucial for its biological activity. nih.gov The synthesis of these cyclopropane-containing molecules is a major focus of modern organic chemistry. marquette.edursc.org The development of methods for the stereocontrolled synthesis of substituted cyclopropanes is therefore of paramount importance. unl.ptorganic-chemistry.org

Synthesis of Pyroglutamic Acid Analogues via Related Isocyanides

Pyroglutamic acid and its derivatives are a class of compounds with significant biological and pharmaceutical relevance. semanticscholar.org They are found in various natural products and have been shown to exhibit a range of biological activities. nih.govnih.govresearchgate.netfrontiersin.org The synthesis of pyroglutamic acid analogues is an active area of research, with the aim of developing new therapeutic agents. By converting this compound into a related isocyanide, a synthetic pathway to novel pyroglutamic acid analogues can be envisioned. This approach would allow for the introduction of the cyclopropane motif into the pyroglutamic acid scaffold, potentially leading to compounds with unique biological properties.

Future Research Directions and Emerging Challenges

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 1-(2,2-dimethoxyethyl)cyclopropanol and its derivatives often relies on established methods such as the Kulinkovich reaction or Simmons-Smith cyclopropanation. While effective, these reactions can require stoichiometric reagents and may offer limited control over selectivity, particularly with complex substrates. Future research is increasingly focused on the development of novel catalytic systems to overcome these limitations.

A promising avenue lies in the application of biocatalysis. Enzymes, such as dehaloperoxidases and ene reductases, have shown potential in the synthesis of other cyclopropanol (B106826) derivatives, offering high stereoselectivity under mild reaction conditions. nih.govresearchgate.netnih.govnih.gov The adaptation of these enzymatic systems for the synthesis of this compound could provide a more sustainable and efficient alternative to traditional chemical methods. Furthermore, the development of transition metal catalysts, for instance those based on rhodium, copper, or zinc, continues to be a major focus. The design of new ligands for these metals could lead to catalysts with enhanced reactivity and selectivity, enabling the synthesis of this compound with higher yields and purity.

Expanding Substrate Scope and Addressing Functional Group Tolerance

The utility of any chemical building block is directly linked to its compatibility with a wide range of other molecules and functional groups. A significant challenge in the chemistry of this compound is the expansion of its substrate scope in various chemical transformations. The inherent strain of the cyclopropane (B1198618) ring and the reactivity of the hydroxyl group can lead to undesired side reactions, limiting the types of molecules that can be used in conjunction with it.

Future research must address the functional group tolerance of reactions involving this compound. This involves systematically studying the compatibility of the cyclopropanol with various functional groups, such as esters, amides, nitriles, and different protecting groups, under various reaction conditions. Understanding these limitations will guide the development of more robust reaction protocols. Moreover, exploring the reactivity of derivatives of this compound, where the dimethoxyethyl side chain is modified, will be crucial for expanding its applications in the synthesis of diverse and complex molecular architectures.

Advancements in Asymmetric Synthesis of Chiral Cyclopropanols

Chirality plays a pivotal role in the biological activity of many molecules, making the synthesis of enantiomerically pure compounds a critical goal in medicinal chemistry and materials science. The development of methods for the asymmetric synthesis of chiral this compound is a key area for future research.

Current strategies for achieving enantioselectivity in cyclopropanol synthesis include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. nih.govresearchgate.netnih.govnih.gov For this compound, the focus will be on designing chiral catalysts that can effectively control the stereochemical outcome of the cyclopropanation reaction. This could involve the use of transition metal complexes with chiral ligands that can create a chiral environment around the reacting molecules. Additionally, exploring substrate-controlled diastereoselective reactions, where a chiral center already present in the starting material directs the stereochemistry of the newly formed cyclopropane ring, presents another viable strategy.

Exploration of Tandem Reactions and Cascade Processes for Molecular Complexity

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes in which multiple chemical transformations occur in a single step without the isolation of intermediates. These reactions are powerful tools for rapidly building molecular complexity from simple starting materials. The application of this compound as a key component in such reaction sequences is a largely unexplored and highly promising area of research.

Future investigations will likely focus on designing tandem reactions that exploit the unique reactivity of the cyclopropanol ring and the latent aldehyde functionality of the dimethoxyethyl group. For instance, a ring-opening of the cyclopropanol could be coupled with an intramolecular reaction involving the deprotected aldehyde, leading to the formation of complex cyclic or polycyclic structures in a single operation. The development of such cascade processes would not only enhance the synthetic utility of this compound but also provide access to novel molecular scaffolds with potential applications in various fields of chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,2-Dimethoxyethyl)cyclopropanol, and how do reaction conditions influence yield?

- Methodology: The compound can be synthesized via acid-catalyzed reactions involving precursors like 1-(2,2-dimethoxyethyl)ureas. For example, trifluoroacetic acid (TFA) or sulfuric acid promotes cyclization under reflux conditions. Key parameters include solvent polarity (e.g., acetonitrile) and temperature control to minimize side reactions . Cyclopropanation techniques, such as the use of dimethylsulfonium bromides, may also apply, requiring careful stoichiometric adjustments to stabilize the strained cyclopropanol ring .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology: Employ a combination of 1H/13C NMR (in CDCl3 or DMSO-d6) to confirm the cyclopropane ring and dimethoxyethyl group via coupling constants (e.g., J values for cyclopropane protons) and chemical shifts. IR spectroscopy identifies hydroxyl and ether functional groups, while mass spectrometry (MALDI-TOF) verifies molecular weight. For crystallographic validation, single-crystal X-ray diffraction using tools like the WinGX suite ensures precise structural elucidation .

Q. What experimental factors influence the stability of the cyclopropanol moiety in this compound?

- Methodology: Assess stability under varying pH, temperature, and solvent conditions. Cyclopropanol rings are prone to ring-opening in acidic/basic environments; use buffered solutions (pH 7–8) and low-temperature storage (−20°C) to mitigate degradation. Thermal gravimetric analysis (TGA) quantifies decomposition thresholds, while NMR monitoring over time detects structural changes .

Advanced Research Questions

Q. What reaction mechanisms govern the acid-catalyzed synthesis of derivatives from this compound?

- Methodology: Mechanistic studies using isotopic labeling (e.g., deuterated solvents) and kinetic isotope effects (KIE) can identify intermediates. For example, acid-catalyzed reactions may proceed via carbocation formation at the cyclopropane ring, followed by nucleophilic attack. Computational methods (DFT) model transition states and energy barriers, validated by experimental rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.